Product packaging for 2-Chlorobenzo[d]oxazole-5-sulfonamide(Cat. No.:)

2-Chlorobenzo[d]oxazole-5-sulfonamide

Cat. No.: B12873081
M. Wt: 232.64 g/mol
InChI Key: OPZHNXMWZDWSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7) is a high-value chemical intermediate with significant potential in medicinal chemistry and drug discovery research. This compound features a benzoxazole core, a privileged scaffold in pharmaceutical development, functionalized with both a chloro group and a sulfonamide moiety. The presence of these reactive sites makes it a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The integration of the sulfonamide group is of particular interest, as this functional group is a cornerstone in drug design, contributing to the efficacy of agents with antibacterial, diuretic, and antidiabetic properties . Recent scientific investigations highlight the promise of oxazole-based sulfonamide derivatives as potent inhibitors of enzymes like α-glucosidase and α-amylase, positioning them as promising candidates for the development of new antidiabetic therapeutics . The strategic combination of the oxazole heterocycle and the sulfonamide group in a single molecular framework offers a unique chemotype for probing biological activity and optimizing pharmacokinetic properties. Researchers can utilize this compound to explore structure-activity relationships (SAR) and design novel bioactive molecules targeting a range of diseases. It is supplied strictly for research and development purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O3S B12873081 2-Chlorobenzo[d]oxazole-5-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C7H5ClN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)

InChI Key

OPZHNXMWZDWSML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorobenzo D Oxazole 5 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the 2-Chlorobenzo[d]oxazole-5-sulfonamide Core Structure

A retrosynthetic analysis of this compound identifies several logical disconnections to trace back to simple, commercially available starting materials. The primary synthetic strategy involves building the molecule in a stepwise fashion, focusing on the sequential formation of the key bonds and ring systems.

The most logical retrosynthetic pathway involves three key bond cleavages:

C2-Cl Bond Disconnection: The chloro group at position 2 is the most straightforward disconnection. This points to a precursor such as a benzo[d]oxazol-2(3H)-one or a benzo[d]oxazole-2-thiol. These precursors contain a leaving group or a functional group that can be readily converted to a chloride using standard halogenating agents. chemicalbook.comgoogle.comgoogle.com

Sulfonamide S-N Bond Disconnection: The sulfonamide moiety at position 5 can be disconnected at the sulfur-nitrogen bond. This retrosynthetic step leads back to a benzo[d]oxazole-5-sulfonyl chloride intermediate and ammonia (B1221849) (or a protected amine equivalent). This approach assumes the benzoxazole (B165842) core is formed prior to the final amination step.

Benzoxazole Ring Disconnection: The benzoxazole ring itself can be deconstructed via the cleavage of the C-O and C-N bonds. This common strategy for benzoxazole synthesis leads back to a suitably substituted ortho-aminophenol. In this case, the precursor would be a 4-amino-3-hydroxybenzenesulfonamide (B1223200). This precursor contains both the amino and hydroxyl groups necessary for cyclization and already possesses the required sulfonamide group at the correct position on the benzene (B151609) ring.

Based on this analysis, a plausible forward synthesis would commence with a substituted aminophenol, proceed through the cyclization to form the benzoxazol-2-one ring system, and conclude with the chlorination at the C2 position.

Conventional Synthetic Routes to the this compound Framework

Conventional synthesis of the this compound framework is typically achieved through a linear sequence of reactions, each step focusing on the formation of a specific part of the molecule.

Formation of the Sulfonamide Moiety through Sulfonylation Reactions

The introduction of the sulfonamide group is a critical step that can be performed at different stages of the synthesis. One common and direct method involves the chlorosulfonation of a pre-existing aromatic ring, followed by amination. For instance, reacting a suitable precursor with chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl), which is then converted to the sulfonamide (-SO₂NH₂) upon reaction with ammonia or an amine. google.comorganic-chemistry.org

Alternatively, the synthesis can start from a precursor that already contains a sulfonic acid or sulfonamide group. For example, starting with 4-amino-3-hydroxybenzenesulfonamide allows the sulfonamide moiety to be carried through the synthesis from the beginning. This avoids harsh sulfonation conditions on the more complex benzoxazole ring system. The synthesis of sulfonamide derivatives often involves reacting a sulfonyl chloride with an appropriate amine in the presence of a base. google.comrsc.org

Construction of the Benzoxazole Ring System from Precursors

The construction of the benzoxazole ring is a cornerstone of the synthesis, typically achieved by the condensation of a 2-aminophenol (B121084) derivative with a one-carbon electrophile. mdpi.comnih.gov A variety of reagents can serve as the C1 source, leading to the formation of the oxazole (B20620) ring.

Common methods include:

Reaction with Carboxylic Acids or Acyl Chlorides: Condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), or with more reactive acyl chlorides, provides a direct route to 2-substituted benzoxazoles. mdpi.comnih.gov

Reaction with Orthoesters: Functionalized orthoesters can react with 2-aminophenols to yield benzoxazole derivatives, offering a versatile approach to introduce various substituents at the 2-position. mdpi.com

Reaction with Cyanogen (B1215507) Bromide or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): To form a 2-aminobenzoxazole (B146116) precursor, highly toxic cyanogen bromide (BrCN) has been traditionally used. mdpi.com More modern, less hazardous methods employ reagents like NCTS. mdpi.com

Reaction with Carbon Disulfide or Thiourea: To generate a benzo[d]oxazole-2(3H)-thione precursor, a 2-aminophenol can be reacted with carbon disulfide or thiourea. google.com This thione is a valuable intermediate for subsequent conversion to the 2-chloro derivative.

The table below summarizes various catalytic systems and conditions used for benzoxazole synthesis from 2-aminophenols and aldehydes, a common method for creating 2-substituted benzoxazoles.

Catalyst/PromoterSolventConditionsKey AdvantagesReference
Samarium triflateAqueous mediumMild conditionsReusable catalyst, green solvent mdpi.com
p-Toluene sulfonic acid (p-TSA)--Standard acidic catalyst nih.gov
ZnO NanoparticlesEthanolMicrowave (5 min) or Ultrasound (5 min)Rapid, sustainable methods indianchemicalsociety.com
Imidazolium (B1220033) chloride (Ionic Liquid)Solvent-free or DMA140-160 °CMetal-free, economical nih.govepa.gov
Iodine (I₂)-Base-promoted oxidative cyclizationForms 2-aminobenzoxazoles from thioureas nih.gov

Strategies for Site-Specific Halogenation at Position 2 of the Benzoxazole

The introduction of the chlorine atom at the C2 position is a pivotal step that transforms a stable precursor into a more reactive intermediate suitable for further derivatization. This is typically not a direct C-H chlorination but rather a conversion of a functional group at the C2 position. The two most common precursors for this transformation are benzo[d]oxazol-2(3H)-one and benzo[d]oxazole-2-thiol.

Key chlorination strategies include:

From Benzoxazol-2-ones: The oxygen at C2 can be converted to a chloro group using strong chlorinating agents. A widely used method involves heating the benzoxazol-2-one with phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), which acts as a robust chlorinating mixture. google.comrsc.org

From 2-Mercaptobenzoxazoles: The mercapto group (-SH) at C2 is an excellent leaving group for this transformation. Common reagents for this conversion include:

Thionyl Chloride (SOCl₂): Refluxing the 2-mercaptobenzoxazole (B50546) in thionyl chloride, often with a catalytic amount of DMF, yields the 2-chloro derivative. chemicalbook.com

Chlorine Gas (Cl₂): Passing chlorine gas through a melt of the 2-mercaptobenzoxazole is an effective industrial method. google.com

Phosphorus Pentachloride (PCl₅): This reagent can also be used to convert the mercapto group to a chloride, though it is a harsh method that can lead to byproducts. google.com

The following table compares different reagents for the synthesis of 2-chlorobenzoxazoles.

PrecursorChlorinating AgentTypical ConditionsReference
Benzo[d]oxazol-2(3H)-onePhosphorus Pentachloride (PCl₅) / POCl₃Heated in an inert solvent (e.g., o-dichlorobenzene) at 120-200 °C google.com
2-MercaptobenzoxazoleThionyl Chloride (SOCl₂) / cat. DMFReflux in SOCl₂ for several hours chemicalbook.com
2-MercaptobenzoxazoleChlorine (Cl₂)Addition to a melt of 2-chlorobenzoxazole (B146293), pass Cl₂ gas through google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, thereby ensuring a cost-effective and efficient process. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the chlorination step , patent literature highlights the importance of controlling the temperature and the molar ratio of the chlorinating agent. For example, when using PCl₅, a molar excess (2 to 10 moles per mole of benzoxazolinone) is employed to drive the reaction to completion, with temperatures maintained between 120 °C and 200 °C. google.com Similarly, in the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates, the use of a copper iodide/1,10-phenanthroline catalyst system with a specific base (potassium hydroxide) in water was found to be optimal. google.com

For the benzoxazole ring formation , the choice of catalyst and solvent significantly impacts the outcome. Studies have shown that increasing the reaction temperature from 140 °C to 160 °C can substantially increase the yield of 2-substituted benzoxazoles. epa.gov However, for certain substrates, particularly those with electron-withdrawing groups, higher temperatures or longer reaction times may be necessary, though this can sometimes lead to lower yields. epa.gov The optimization process often involves screening various catalysts and solvents to find the ideal balance between reaction rate and product purity.

Advanced and Environmentally Conscious Synthetic Approaches for this compound Derivatives

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly ("green") synthetic methods for heterocyclic compounds, including benzoxazole derivatives. These advanced approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. nih.govindianchemicalsociety.com

Key green methodologies applicable to the synthesis of the benzoxazole core include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. nih.govindianchemicalsociety.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reactions, leading to high yields in short timeframes under mild conditions. indianchemicalsociety.com

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with water or using recyclable catalysts like samarium triflate or ZnO nanoparticles aligns with the principles of green chemistry. mdpi.comnih.gov Ionic liquids, such as imidazolium chloride, have also been employed as effective and often recyclable promoters for benzoxazole synthesis. nih.govepa.gov

Visible-Light Photocatalysis: This emerging technique uses light as a clean energy source to drive chemical reactions. Organic dyes like eosin (B541160) Y can catalyze the aerobic oxidation of precursor imines to form 2-arylbenzoxazoles under mild conditions, using molecular oxygen as the ultimate oxidant.

Mechanochemistry: Solvent-free reactions conducted by grinding reagents together (mechanochemical synthesis) represent a highly efficient and green alternative, minimizing solvent waste and often accelerating reaction rates. indianchemicalsociety.com

These advanced methods offer powerful and sustainable alternatives to conventional protocols for the synthesis of the benzoxazole framework, a key component of this compound.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Lewis Acid Catalysis)

Catalysis is central to the modern synthesis of benzoxazoles, offering pathways that are often more efficient and selective than classical methods. Both transition metal and Lewis acid catalysts have been extensively employed to facilitate the formation of the benzoxazole ring and its subsequent functionalization.

Transition Metal Catalysis Transition metals, particularly palladium (Pd), copper (Cu), and ruthenium (Ru), are instrumental in synthesizing functionalized 2-aryl benzoxazoles. nitrkl.ac.in These methods often proceed via C-H bond activation, allowing for direct functionalization without the need for pre-functionalized substrates. nitrkl.ac.inresearchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are effective for the direct C-H bond arylation of benzoxazoles with aryl chlorides, yielding 2-arylbenzoxazoles. organic-chemistry.org Innovative approaches have also enabled the one-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles from 2-amidophenols and olefins in the presence of a Pd-catalyst. nitrkl.ac.in

Copper (Cu) Catalysis: Copper catalysis is widely used for the intramolecular cyclization of ortho-haloanilides to form benzoxazoles, complementing traditional routes that start from 2-aminophenols. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst for the cyclization of o-bromoaryl derivatives. organic-chemistry.org Furthermore, copper complexes can catalyze multicomponent reactions to build the benzoxazole scaffold under mild conditions. rsc.orgrsc.org

Ruthenium (Ru) Catalysis: An efficient ruthenium-catalyzed acceptorless dehydrogenative coupling reaction has been developed for the one-pot synthesis of benzoxazoles from primary alcohols and 2-aminophenol under heterogeneous conditions. acs.org

Lewis Acid Catalysis Lewis acids facilitate benzoxazole synthesis by activating carbonyls or other electrophiles, promoting the key cyclization step.

Metal-Organic Frameworks (MOFs): A desolvated manganese-based MOF (Mn-TPADesolv) acts as a robust and recyclable heterogeneous Lewis acid catalyst. rsc.orgnih.gov It efficiently catalyzes the reaction of o-aminophenol with various aromatic aldehydes, achieving conversions up to 99.9% in short reaction times. rsc.orgnih.gov The open metal sites on the MOF are crucial for its catalytic activity. rsc.org

Boron Trifluoride (BF₃·Et₂O): This common Lewis acid is used to activate cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for reaction with o-aminophenols, leading to the formation of 2-aminobenzoxazoles. acs.org

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ can mediate the ring cleavage of N-acylbenzotriazoles followed by cyclization to yield 2-aryl benzoxazoles at elevated temperatures. acs.org

Table 1: Examples of Catalyst-Mediated Synthesis of Benzoxazole Analogues
Catalyst SystemReactantsKey FeaturesReference
Mn-TPADesolv (MOF)o-Aminophenol, Aromatic AldehydesHeterogeneous, recyclable, high turnover number (TON), 99.9% conversion. rsc.orgnih.gov
CuI / 1,10-phenanthrolineortho-HaloanilidesCyclization via proposed Cu(I)/Cu(III) manifold; complements 2-aminophenol routes. organic-chemistry.org
Ru2Cl4(CO)6 / PFMNPs2-Aminophenol, Primary AlcoholsHeterogeneous, acceptorless dehydrogenative coupling. acs.org
AlCl3N-AcylbenzotriazolesLewis-acid-mediated ring cleavage and cyclization strategy. acs.org
BF3·Et2Oo-Aminophenol, NCTSSynthesis of 2-aminobenzoxazoles via activation of a cyanating agent. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzoxazoles. researchgate.net This technology often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com

Key applications in benzoxazole synthesis include:

Condensation with Aldehydes: The reaction of 2-aminophenol with aromatic aldehydes is a common route to 2-substituted benzoxazoles. tandfonline.com Microwave irradiation, in the presence of catalysts like potassium cyanide, can yield the desired products in minutes with excellent yields. tandfonline.com

Coupling with Carboxylic Acids: A direct, solvent-free, and catalyst-free coupling of carboxylic acids with 2-aminophenol can be achieved under microwave irradiation to afford 2-substituted benzoxazoles. thieme-connect.com

Cyclodesulfurization: Microwave heating facilitates the hydrogen peroxide-mediated cyclodesulfurization of in situ formed thioureas (from 2-aminophenol and isothiocyanates) to produce 2-aminobenzoxazoles in as little as 10 minutes. tandfonline.com

PIFA-Promoted Cyclocondensation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) can promote the one-pot cyclocondensation of 2-aminophenols with aldehydes under microwave conditions to generate benzoxazole libraries efficiently. ias.ac.in

Table 2: Comparison of Microwave-Assisted vs. Conventional Benzoxazole Synthesis
ReactantsMethodReaction TimeYieldReference
2-Aminophenol, Aromatic AldehydesMicrowave Irradiation~1 minuteExcellent tandfonline.com
Conventional Heating~1 hourGood to High tandfonline.com
2-Aminophenol, Carboxylic AcidsMicrowave IrradiationNot specifiedGood thieme-connect.com
Conventional (Acid-catalyzed dehydration)LongerVariable ias.ac.in
2-Aminophenol, IsothiocyanatesMicrowave (H₂O₂ mediated)10 minutesGood tandfonline.com
ConventionalLongerVariable tandfonline.com

Applications of Flow Chemistry in Synthesis

Flow chemistry, or continuous flow manufacturing, offers significant advantages for the synthesis of functionalized benzoxazoles, particularly on a larger scale. acs.orgnih.gov This technology allows for precise control over reaction parameters like temperature and residence time, enhances safety by minimizing the volume of hazardous intermediates at any given moment, and improves reproducibility. acs.orgnih.govacs.org

A notable application is the multistep flow synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. acs.orgnih.gov This process involves several sequential steps executed within a continuous flow reactor:

Base-mediated Deprotonation and ortho-Lithiation: The starting material is mixed with a strong base like n-butyllithium to generate a highly reactive ortho-lithiated species.

Intramolecular Cyclization: The lithiated intermediate rapidly undergoes intramolecular cyclization to form an unstable lithiated benzoxazole. Flow chemistry is crucial here as it minimizes the hold-up time of this unstable species, preventing degradation and byproduct formation. nih.gov

In-line Electrophilic Quench: The unstable intermediate is immediately quenched in-line with an electrophile, trapping the desired product and introducing functionality at the 7-position of the benzoxazole ring. acs.org

This method has been successfully used to introduce a variety of functional groups, including iodine, esters, aldehydes, and boronic esters, demonstrating its synthetic utility and scalability. acs.org The process achieves high throughput and consistent product quality, overcoming robustness issues encountered in traditional batch chemistry. acs.org

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors.

Several MCRs have been developed for the synthesis of the benzoxazole scaffold:

Copper-Catalyzed MCR: Mononuclear copper(II) complexes have been shown to catalyze a three-component reaction between catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) (as an ammonia source) under mild conditions and an oxygen atmosphere. rsc.orgrsc.org The proposed mechanism involves the generation of a phenoxyl radical complex. rsc.org

Iron-Catalyzed MCR: An Fe(III)–salen complex serves as an efficient catalyst for a one-pot, three-component synthesis of benzoxazole derivatives from catechols, aldehydes, and ammonium acetate in ethanol. acs.org This method is notable for its use of inexpensive and readily available starting materials and an environmentally benign solvent. acs.org The reaction accommodates a wide range of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered and heteroaromatic aldehydes. acs.org

These MCR strategies provide direct access to substituted benzoxazoles, avoiding the multi-step procedures often required in traditional linear syntheses.

Derivatization and Functionalization Strategies for this compound Analogues

Once the core benzoxazole scaffold is synthesized, derivatization and functionalization are key to creating analogues of this compound with diverse properties. The chlorine atom at the C2-position and the sulfonamide group are primary handles for modification.

Substitution at the C2-Position: The 2-chloro group on the benzoxazole ring is a versatile leaving group, making the C2-position susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For instance, the chlorine atom can be displaced by amines or thiols under appropriate conditions to generate 2-amino or 2-thio substituted benzoxazoles, respectively. This strategy is fundamental for building libraries of analogues from a common 2-chlorobenzoxazole intermediate.

Derivatization of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore that can be readily functionalized. The synthesis of various N-substituted benzoxazole sulfonamides has been reported. For example, 4-amino-N-(1,3-benzoxazol-2-yl)benzene sulfonamide can be synthesized and subsequently reacted with various aldehydes to form a series of Schiff base derivatives. derpharmachemica.comresearchgate.net This N-functionalization of the sulfonamide nitrogen is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. nih.gov

Functionalization of the Benzene Ring: While the C2- and sulfonamide positions are the most straightforward to modify, modern methods also allow for the functionalization of the fused benzene ring. Transition metal-catalyzed C-H activation can be used to introduce substituents at other positions, such as C4, C5, and C7, on the benzoxazole framework, although this is a more challenging transformation. nitrkl.ac.in A patented method describes the preparation of 2-chlorobenzo[d]oxazole-5-formaldehyde from 2-nitro-4-methylphenol, indicating that functional groups can be installed on the benzene ring prior to or after the formation of the heterocyclic core. google.com

Cascade Reactions for Functionalization: A method using triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides allows for a cascade reaction with 2-aminophenols. nih.gov This process involves nucleophilic addition, intramolecular cyclization, and elimination to produce a diverse range of 2-substituted benzoxazoles, highlighting how the choice of coupling partner can directly install the desired C2-substituent during the ring-forming step. nih.gov

Structure Activity Relationship Sar Studies of 2 Chlorobenzo D Oxazole 5 Sulfonamide Derivatives

Principles of Molecular Design for 2-Chlorobenzo[d]oxazole-5-sulfonamide Analogues

The molecular architecture of this compound offers several key positions for chemical modification. The primary points of interest for analogue design are the benzoxazole (B165842) ring system, the sulfonamide moiety, and any appended linkers or side chains.

Substituents on the benzoxazole ring, especially at the C2 and C5 positions, are critical determinants of biological activity. nih.gov The nature and position of these substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Halogenation is a common and effective strategy in medicinal chemistry to modulate a compound's properties. In the context of benzoxazole derivatives, the introduction of halogen atoms, such as chlorine or bromine, has been shown to be beneficial for activity. For instance, studies on benzoxazole-benzamide conjugates revealed that compounds featuring a 5-chlorobenzoxazole (B107618) moiety generally exhibited superior cytotoxic activity against cancer cell lines compared to their unsubstituted or 5-methyl counterparts. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at the C5 position is favorable for this particular activity. nih.gov

Further evidence supports the positive impact of halogenation. The introduction of a bromine atom at the C7 position of a benzoxazole derivative resulted in a notable increase in antimicrobial activity. nih.gov Similarly, the presence of a 5-chloro substituent on the benzoxazole ring has been associated with high inhibitory activity against certain enzymes. nih.gov The SAR of benzoxazole derivatives often indicates that the presence of electron-withdrawing groups can enhance antiproliferative and antimicrobial effects. researchgate.net

Position Substituent Observed Effect Reference
C5ChlorineEnhanced cytotoxic activity compared to unsubstituted analogues. nih.gov
C7BromineIncreased antimicrobial activity. nih.gov
C2p-FluorophenylNoted in cytotoxic benzoxazole compounds. researchgate.net
C5ChlorineAssociated with high enzyme inhibitory activity. nih.gov

This table summarizes the observed effects of halogen substituents on the activity of benzoxazole derivatives based on findings from referenced studies.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore in a vast number of therapeutic agents and is known for its ability to form crucial hydrogen bonds with biological targets. nih.govnih.gov Modifications to this moiety in benzoxazole derivatives can have profound consequences on their biological profile.

In a series of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles, the sulfonamide group was a central feature of compounds designed as inhibitors of human Glutathione-S-transferase P1-1 (hGST P1-1). researchgate.net The sulfonamide linkage is not merely a spacer; it actively participates in the molecule's mechanism of action. GSTs have been shown to exhibit sulfonamidase activity, catalyzing the hydrolysis of sulfonamide bonds, which can be exploited in prodrug strategies. researchgate.net

The substitution pattern on the nitrogen atom of the sulfonamide can drastically alter activity. Studies on sulfonamides derived from carvacrol (B1668589) showed that replacing cyclic substituents on the sulfonamide group with a simple amine (to form a hydrazide) decreased inhibitory activity against acetylcholinesterase (AChE), highlighting the sensitivity of the target to the sulfonamide's substitution. nih.gov In another study, the synthesis of various 4-amino-N-[1,3-benzoxazole-2-yl]benzenesulfonamide derivatives demonstrated that these compounds possess promising anti-inflammatory activity. derpharmachemica.com Furthermore, the development of novel 2-thiouracil-5-sulfonamides, where various moieties were attached to the sulfonamide nitrogen, yielded compounds with significant antioxidant potential, indicating that this position is a viable point for diversification to tune biological activity. mdpi.com

Modification Type Example Effect on Activity Reference
N-Aryl Substitution4-nitrophenyl group on the sulfonamide nitrogen.Active as hGST P1-1 inhibitors. researchgate.net
N-SubstitutionCyclic substituents vs. amine on sulfonamide.Cyclic groups showed better AChE inhibition. nih.gov
Sulfonamide as a LinkerLinking benzoxazole to a benzene (B151609) ring.Resulted in compounds with anti-inflammatory activity. derpharmachemica.com
N-Heterocyclic SubstitutionThiazole and other heterocycles attached via the sulfonamide nitrogen.Led to potent antioxidant activity. mdpi.com

This table illustrates how modifications at the sulfonamide moiety of benzoxazole-related structures can impact their biological activity.

Connecting the core this compound scaffold to other chemical entities via linkers or introducing side chains are key strategies for exploring new chemical space and optimizing activity. The linker's length, flexibility, and chemical nature can influence how the molecule fits into a target's binding site.

In the design of potential VEGFR-2 inhibitors, a 2-thioacetamido linker was used to connect a benzoxazole core to a benzamide (B126) moiety. nih.gov This specific linker was chosen to appropriately position the terminal rings within the ATP binding site of the enzyme. nih.gov Within this series, variation of the side chain on the terminal amide group was also explored. It was found that a cyclohexyl substituent generally led to more active compounds than a phenyl group, demonstrating the importance of the side chain's steric and electronic properties. nih.gov

In another example, a series of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide compounds were synthesized. nih.gov Here, the core structure was modified at the 5-position with a propanamide side chain, which was further substituted with various secondary amines. This systematic variation of the side chain allowed for the evaluation of its impact on anti-inflammatory potential. nih.gov

Methodological Approaches for SAR Elucidation

Elucidating the structure-activity relationships of this compound derivatives requires a combination of synthetic chemistry and biological evaluation, often guided by computational methods.

The cornerstone of any SAR study is the synthesis and biological testing of a targeted library of compounds. researchgate.netmdpi.com This approach involves the systematic modification of a lead structure to produce a series of analogues where one part of the molecule is changed at a time.

For example, a library of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles was synthesized to probe the effect of the substituent at the C2 position on hGST P1-1 inhibition. researchgate.net The synthesis involved reacting 4-nitro-N-(3-amino-4-hydroxyphenyl)benzenesulfonamide with various substituted phenyl aldehydes. By evaluating the inhibitory activity of each compound in the library, researchers identified that a 2-(4-chlorobenzyl) group was the most effective, leading to the most potent compound in the series. researchgate.net

Similarly, the creation of a library of 2-thiouracil-5-sulfonamides involved a multi-step synthesis. mdpi.comnih.gov An initial key intermediate was prepared and then used as a building block to synthesize a series of chalcones, thiosemicarbazones, and other derivatives. mdpi.comnih.gov Each of these compounds was then evaluated in various antioxidant and enzyme inhibition assays to build a comprehensive SAR profile. nih.gov The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides also followed this library-based approach to identify derivatives with significant anti-inflammatory activity. nih.gov

To streamline the drug discovery process and focus synthetic efforts, rational design frameworks are increasingly employed. These computational methods use knowledge of the biological target or known active compounds to predict the activity of novel, yet-to-be-synthesized molecules.

Molecular docking is a prominent technique used to predict how a ligand binds to the active site of a protein. nih.gov For 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles, docking studies were performed to understand how these compounds act as inhibitors of hGST P1-1, revealing key binding interactions at the catalytic site. researchgate.net In the study of sulfonamides derived from carvacrol, molecular docking confirmed the results of in vitro enzyme inhibition assays and helped explain the observed SAR by illustrating specific hydrogen bonds and π–π interactions with the AChE active site. nih.gov

Pharmacophore modeling is another powerful tool. This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Novel benzoxazole derivatives have been designed to fit the known pharmacophoric features of established inhibitors, such as those for VEGFR-2. nih.gov This approach ensures that the designed molecules possess the necessary structural elements to interact with the target before synthesis begins. nih.gov Rational design strategies, such as molecular hybridization and bioisosterism (the replacement of one functional group with another that has similar properties), are also used to optimize lead compounds and discover more potent agents. researchgate.net

Correlation of Specific Structural Elements with Observed Biological Interaction Profiles

The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on the core structure. Detailed analysis of these structural modifications allows for the establishment of clear correlations with their biological interaction profiles, often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀).

Influence of Substituents on the Benzoxazole Ring:

Modifications on the benzoxazole ring system, other than the existing chloro and sulfonamide groups, can significantly impact biological activity. For instance, the introduction of additional substituents can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins.

A study on a series of benzoxazole derivatives revealed that the nature of the substituent at the 2-position plays a crucial role in their antiproliferative activity. While not the specific 5-sulfonamide series, the general findings on 2-substituted benzoxazoles are informative. For example, derivatives bearing a 5-methyl group on the benzoxazole ring generally exhibited more potent activity against certain cancer cell lines compared to their unsubstituted or 5-chloro counterparts. mdpi.com This suggests that a small electron-donating group at the 5-position can be favorable for certain biological interactions.

Interactive Data Table: Effect of Benzoxazole Ring Substitution on Antiproliferative Activity (General Benzoxazole Derivatives)

Compound ID5-Position SubstituentLinkerTerminal MoietyCell LineIC₅₀ (µM)
12c CH₃-CO-NH-N=CH-4-FluorophenylHepG210.50
12c CH₃-CO-NH-N=CH-4-FluorophenylMCF-715.21
12a H-CO-NH-N=CH-PhenylHepG2>100
12b Cl-CO-NH-N=CH-4-ChlorophenylHepG228.36

Data derived from a study on benzoxazole derivatives as VEGFR-2 inhibitors. mdpi.com

Role of the Sulfonamide Moiety:

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known to engage in key hydrogen bonding interactions with biological targets. Modifications at the nitrogen atom of the sulfonamide can profoundly influence the compound's activity.

In broader studies of sulfonamide derivatives, it has been established that substitution on the sulfonamide nitrogen can modulate properties such as solubility and target selectivity. For instance, the incorporation of heterocyclic rings on the sulfonamide nitrogen has been a common strategy to enhance the antibacterial activity of sulfa drugs.

Research on quinoline-5-sulfonamides demonstrated that the nature of the substituent on the sulfonamide nitrogen dictates the antiproliferative and antibacterial efficacy. Derivatives with an unsubstituted phenolic group at another position on the quinoline (B57606) ring were generally more active. mdpi.com

Interactive Data Table: Influence of Sulfonamide Substitution on Anticancer Activity (Quinoline-5-Sulfonamide Series)

Compound ID8-Position SubstituentN-Substituent on SulfonamideCell LineIC₅₀ (µM)
3c OH-CH₃, -CH₂-C≡CHMDA-MB-23118.2
3c OH-CH₃, -CH₂-C≡CHA54924.5
6c OCH₃-CH₃, -CH₂-C≡CHMDA-MB-231>100
6c OCH₃-CH₃, -CH₂-C≡CHA549>100

Data derived from a study on quinoline-5-sulfonamides. mdpi.com

Impact of the 2-Chloro Substituent:

In a series of sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold, the chloro substituent was integral to the observed antimicrobial activity. For example, the compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed notable activity against methicillin-resistant Staphylococcus aureus. nih.gov This highlights the positive contribution of a chloro substituent on the benzene ring in that particular series. While this is not a benzoxazole, it underscores the general importance of halogenation in modulating the biological activity of related scaffolds.

Molecular Mechanisms of Interaction for 2 Chlorobenzo D Oxazole 5 Sulfonamide and Its Analogues

Computational Modeling and Simulation of Ligand-Target Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reactivity

To comprehend the reactivity and interaction energies of inhibitors like 2-Chlorobenzo[d]oxazole-5-sulfonamide at an electronic level, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are employed. These methods offer a detailed understanding of the inhibitor's binding nature by treating the electronically sensitive region of the interaction (the inhibitor and the enzyme's active site) with high-level quantum mechanics, while the surrounding protein and solvent environment are described using the more computationally efficient molecular mechanics force fields. nih.gov

A key application of QM/MM is to analyze the binding of sulfonamide-based inhibitors to the zinc ion in the active site of carbonic anhydrases. For instance, QM/MM calculations have been used to study the interaction of novel carborane-sulfamide inhibitors with human carbonic anhydrase II (hCAII). nih.gov These studies revealed the distinct nature of the binding of different carborane cages. A neutral closo-carborane cage was found to bind primarily through dispersion interactions and weak dihydrogen bonds. In contrast, a monoanionic nido-carborane cage interacted predominantly via electrostatic interactions, forming strong dihydrogen bonds with protein residues. nih.gov This level of detail, afforded by QM/MM, is crucial for the rational design of inhibitors with improved affinity and selectivity. nih.gov Such computational approaches can precisely model the geometry of the active site, the electronic changes upon ligand binding, and the energies of interaction, providing a powerful tool for understanding the reactivity of compounds like this compound. esisresearch.orgnih.govmdpi.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a vital computational tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For inhibitors of carbonic anhydrase, to which this compound belongs, the pharmacophore is well-defined and serves as a blueprint for designing new ligands. mdpi.comnih.gov

The quintessential feature of a carbonic anhydrase inhibitor pharmacophore is the zinc-binding group (ZBG). mdpi.com In the case of this compound, this is the sulfonamide moiety (-SO₂NH₂). This group coordinates to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form. nih.govmdpi.com Other key pharmacophoric features include:

An Aromatic or Heterocyclic Scaffold: The benzoxazole (B165842) ring system in this compound provides a rigid core that positions the sulfonamide for optimal interaction with the zinc ion. This scaffold also engages in hydrophobic and van der Waals interactions with residues lining the active site cavity. researchgate.netnih.govresearchgate.net

Hydrogen Bond Acceptors/Donors: Specific atoms on the scaffold or its substituents can form hydrogen bonds with amino acid residues in the active site, such as Thr199 and Glu106, enhancing binding affinity and contributing to isoform selectivity. nih.gov For example, a pharmacophore model developed for human carbonic anhydrase IX (hCA IX) inhibitors included two H-bond acceptors and two H-bond donors as crucial features. nih.gov

A representative pharmacophore model for a benzoxazole benzenesulfonamide (B165840) derivative might include features such as three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net By understanding these critical features, medicinal chemists can design novel analogues of this compound with potentially enhanced potency and selectivity for different carbonic anhydrase isoforms. benthamdirect.comdrugbank.com

Biophysical Characterization Techniques for Binding Events

Determination of Inhibition Constants (IC₅₀, Kᵢ) in Cell-Free Assays

The potency of this compound and its analogues as enzyme inhibitors is quantified by determining their inhibition constants, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are typically measured in cell-free assays using purified enzymes. For carbonic anhydrase inhibitors, a common method is the stopped-flow CO₂ hydrase assay. nih.gov This assay measures the enzyme's ability to catalyze the hydration of CO₂, and the inhibitor's potency is determined by its ability to reduce the rate of this reaction.

The Kᵢ values for a range of sulfonamide and benzoxazole derivatives against various human carbonic anhydrase (hCA) isoforms have been extensively documented. These studies reveal important structure-activity relationships (SAR). For example, modifications to the aromatic/heterocyclic scaffold and the substituents can dramatically alter the inhibitory activity and selectivity across different hCA isoforms. Generally, many sulfonamides exhibit potent, low nanomolar inhibition against isoforms like hCA II, IX, and XII, while showing weaker inhibition against hCA I. acs.orgnih.gov

Below is an interactive table summarizing the inhibition constants for a selection of benzoxazole and sulfonamide analogues against different human carbonic anhydrase isoforms.

Data sourced from multiple studies on carbonic anhydrase inhibitors. nih.govnih.gov

Spectroscopic Investigations of Compound-Target Binding (e.g., Fluorescence Quenching, NMR)

Spectroscopic techniques are powerful tools for investigating the binding of inhibitors to their target enzymes in real-time. Fluorescence spectroscopy, in particular, is widely used to study the interaction between sulfonamides and carbonic anhydrase. nih.govannualreviews.orgresearchgate.net The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon ligand binding. annualreviews.org This quenching can occur through mechanisms like fluorescence resonance energy transfer (FRET) if the bound ligand has an absorption spectrum that overlaps with the protein's emission spectrum. nih.gov

By titrating the enzyme with the inhibitor and monitoring the decrease in tryptophan fluorescence, one can determine the binding affinity (dissociation constant, Kₔ). annualreviews.org For example, the binding of dansylamide (B1669799) to carbonic anhydrase can be monitored by the increase in the ligand's fluorescence due to FRET from nearby tryptophan residues. nih.gov Subsequently, the binding of a non-fluorescent but more potent inhibitor can be measured through a competition assay, where it displaces the fluorescent ligand, leading to a decrease in fluorescence. nih.gov These studies have confirmed that the sulfonamide binding site is located in a hydrophobic pocket within the enzyme's interior. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information about ligand-protein interactions. ipb.pt Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the inhibitor are in close contact with the protein and map the binding site on the protein surface, respectively. NMR has been successfully used to determine the conformation of ligands within the active site of enzymes, providing valuable data for validating and refining computational models of binding. ipb.pt The chemical shifts in ¹H and ¹³C NMR spectra of benzoxazole derivatives are well-characterized, aiding in the structural elucidation of these compounds and their interactions. nih.govrsc.orgchemicalbook.combwise.kr

Enzyme Kinetic Studies to Define Inhibition Type

Enzyme kinetic studies are fundamental to characterizing the mechanism by which a compound inhibits its target enzyme. These studies determine the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type. The inhibition type is typically elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

For sulfonamide-based inhibitors of carbonic anhydrase, the mechanism is well-established. They act as potent, classical noncompetitive or, in some views, competitive inhibitors with respect to the CO₂ substrate. The sulfonamide anion (R-SO₂NH⁻) directly competes with the hydroxide (B78521) ion (a product of the first half-reaction) for binding to the Zn(II) center, thereby blocking the catalytic cycle. acs.org This direct interaction with the catalytic metal ion is a hallmark of this class of inhibitors.

Kinetic analyses have confirmed that the binding of sulfonamides is a reversible process. annualreviews.org The determination of the inhibition type is crucial as it provides insights into the inhibitor's binding site and its relationship with the substrate's binding site, which is essential for understanding the inhibitor's mechanism of action at a molecular level.

Advanced Research Perspectives and Future Directions for 2 Chlorobenzo D Oxazole 5 Sulfonamide

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique crucial for modern drug discovery, allowing researchers to predict the biological activity of novel compounds based on their molecular structures. nih.gov For the 2-chlorobenzo[d]oxazole-5-sulfonamide scaffold, QSAR studies can accelerate the design of new analogues with enhanced potency and selectivity.

Detailed research findings indicate that for benzoxazole (B165842) and sulfonamide derivatives, specific physicochemical and structural properties, known as molecular descriptors, are highly correlated with their biological activities. nih.govscispace.com A 2D-QSAR analysis performed on a series of benzoxazoles, for instance, revealed the importance of certain substituent effects for optimizing activity against drug-resistant bacteria. nih.gov Similarly, QSAR models for sulfonamides have highlighted the significance of properties like molecular weight and the octanol/water partition coefficient (SlogP) in determining their antidiabetic effects. scispace.com The positive contribution of SlogP in some models suggests that increasing the hydrophobicity of substituents can enhance biological activity. scispace.com

Future QSAR models for this compound analogues would involve calculating a wide range of descriptors for a library of virtual compounds. By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, antimicrobial efficacy), a predictive model can be built. Such models can screen vast virtual libraries, prioritizing the synthesis of only the most promising candidates, thereby saving significant time and resources. nih.gov

Table 1: Key Molecular Descriptors for QSAR Modeling of Benzoxazole Sulfonamide Analogues

Descriptor Class Specific Descriptor Example Potential Influence on Biological Activity
Electronic Dipole Moment, Atomic Charges Influences interactions with polar residues in target proteins.
Topological Wiener Index, Kier & Hall Indices Describes molecular size, shape, and degree of branching.
Hydrophobicity LogP (Octanol/Water Partition Coefficient) Affects membrane permeability and hydrophobic interactions with the target. scispace.com
Steric/Size Molecular Weight, Molar Refractivity Determines the fit within a target's binding pocket. scispace.com

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Exploration of Unexplored Biological Pathways and Cellular Systems

The benzoxazole and sulfonamide moieties are present in compounds with a wide array of biological activities, yet the full potential of the this compound scaffold remains largely untapped. The sulfonamide group is a classic pharmacophore known to inhibit dihydropteroate (B1496061) synthase (DHPS) in bacteria, disrupting folate biosynthesis. nih.govmdpi.com This suggests a primary, and often explored, role as an antimicrobial agent. nih.gov

However, the broader biological landscape for this scaffold is rich with possibilities. Benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, making them candidates for anti-cancer therapy. nih.govnih.gov Some have also been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, related benzoxazole sulfonamides have been investigated as HIV protease inhibitors. google.com

Future research should venture beyond these known areas. For example, given the activity against VEGFR-2, the inhibitory potential against other protein kinases within and outside the angiogenesis pathway is a logical next step. The sulfonamide group is also a key feature of carbonic anhydrase inhibitors and certain classes of diuretics; these activities have not been thoroughly investigated for this specific scaffold. nih.gov Moreover, while the antibacterial action is predicted, its effect on complex systems like the host-pathogen interface, the gut microbiome, or its potential for off-target effects on human folate-dependent enzymes are unexplored avenues.

Table 2: Known and Unexplored Biological Targets for the Benzoxazole Sulfonamide Scaffold

Moiety Known Biological Targets/Pathways Potential Unexplored Pathways and Systems
Benzoxazole VEGFR-2 Inhibition (Anti-cancer) nih.govnih.gov Inhibition of other Receptor Tyrosine Kinases (e.g., EGFR, FGFR), Modulation of cell cycle checkpoint proteins.
Apoptosis Induction (Bcl-2 family) nih.gov Interaction with other components of the apoptosis machinery (e.g., caspases, IAP proteins).
HIV Protease Inhibition google.com Activity against other viral proteases or enzymes essential for viral replication.
Sulfonamide Dihydropteroate Synthase (Antibacterial) mdpi.com Effects on the host microbiome, activity against protozoa (e.g., Toxoplasma), off-target effects on human folate metabolism. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Development

Traditional methods for synthesizing heterocyclic compounds like benzoxazoles often involve harsh reagents, high temperatures, and organic solvents, posing environmental and economic challenges. mdpi.com The integration of green chemistry principles offers cleaner, more efficient, and sustainable alternatives for the synthesis of this compound and its analogues.

Recent advancements have demonstrated the superiority of sustainable methods over conventional ones, often resulting in significantly reduced reaction times and higher yields. nih.gov Key green synthetic strategies applicable to benzoxazole synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, dramatically shortening reaction times from hours to minutes. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides the energy to drive chemical reactions, offering another method to accelerate synthesis under mild conditions. nih.gov

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent, or under neat conditions, minimizes chemical waste and simplifies product purification. sci-hub.se

Use of Green Catalysts: Ionic liquids and recyclable metal oxide catalysts (e.g., TiO2–ZrO2) are being used to promote the cyclization of 2-aminophenols into benzoxazoles under environmentally friendly conditions. rsc.orgnih.gov

For the sulfonamide portion, green methods include using water as a solvent at room temperature, which is a significant improvement over traditional methods requiring organic solvents. sci-hub.se Applying these principles to the multi-step synthesis of this compound could streamline its production, making it more cost-effective and environmentally benign. google.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Benzoxazole Formation

Parameter Conventional Method Green Chemistry Method
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound nih.gov
Reaction Time Several hours to days mdpi.com Minutes to a few hours nih.gov
Solvent Often uses DMF, Acetic Acid mdpi.com Solvent-free, Water, Ethanol, or use of recyclable ionic liquids nih.govsci-hub.sersc.org
Catalyst Often requires stoichiometric acids or bases Recyclable catalysts (e.g., metal oxides), organocatalysts rsc.orgnih.gov

| Yield & Purity | Variable, often requires extensive purification | Generally high yields with easier work-up nih.gov |

Development of Chemical Biology Probes for Target Validation

A chemical biology probe is a small molecule designed to interact with a specific biological target, enabling its study within a complex cellular environment. nih.gov The this compound scaffold is an excellent starting point for creating such probes to validate new biological targets and elucidate mechanisms of action.

By chemically modifying the core structure, a variety of functional tags can be introduced:

Fluorophores: Attaching a fluorescent dye to the scaffold creates a probe that can be used to visualize the localization of its target protein within living cells via fluorescence microscopy. Benzoxazole and sulfonamide-based fluorescent probes have been successfully developed to detect metal ions and track cellular organelles. rsc.orgnih.gov

Biotin (B1667282) Tags: Incorporating a biotin molecule allows for the affinity purification of the target protein and its binding partners from cell lysates, a technique known as pull-down assay.

Photoreactive Groups: Introducing a photo-crosslinking group (e.g., an azide (B81097) or benzophenone) creates a photoaffinity label. Upon UV irradiation, this probe forms a covalent bond with its target, enabling unambiguous identification of the protein through mass spectrometry.

The development of such probes from the this compound scaffold would be a powerful strategy to confirm its molecular targets and understand its downstream biological effects. nih.gov

Table 4: Potential Chemical Biology Probes Based on the this compound Scaffold

Probe Type Functional Group to Add Application
Fluorescent Imaging Probe A fluorophore (e.g., Rhodamine, NBD) Real-time imaging of target localization in living cells. rsc.org
Affinity-Based Probe Biotin Isolation and identification of target protein and its complex from cell extracts.

| Photoaffinity Label | Phenyl azide or Benzophenone | Covalent labeling and irreversible identification of the direct binding target. |

Design of Highly Selective Molecular Probes Based on the this compound Scaffold

While developing probes is important, ensuring their selectivity is paramount. A highly selective probe interacts with its intended target with much greater affinity than any other protein in the cell, minimizing off-target effects and providing clear, interpretable data. The unique substitution pattern of this compound offers distinct advantages for designing such selective tools.

The sulfonamide group itself has been shown to confer selectivity. For example, small-molecule fluorescent probes containing a sulfonamide structure have been developed with high selectivity for the GPR120 receptor. nih.gov Similarly, adding a sulfonamide group to a benzo[a]phenoxazinium core increased the specificity of the resulting fluorescent probes for staining specific cellular membranes like the vacuole and endoplasmic reticulum. nih.gov

The design strategy for selective probes based on the this compound scaffold would focus on exploiting its specific features:

The 2-chloro group is a reactive handle that can be substituted with various nucleophiles to explore interactions within a specific sub-pocket of a target protein.

The benzoxazole ring serves as a rigid core that orients the other functional groups and can form key hydrophobic or pi-stacking interactions.

The sulfonamide group at the 5-position can be elaborated. The nitrogen atom can be substituted with different alkyl or aryl groups to fine-tune hydrogen bonding networks and steric fit within a target's active site, thereby enhancing selectivity.

By systematically modifying these positions and coupling the modifications with computational docking studies, it is possible to design probes with exceptional selectivity for a single biological target, such as a specific kinase or enzyme isoform. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chlorobenzo[d]oxazole-5-sulfonamide and its derivatives?

A scalable synthesis involves displacing chlorine in 2-chlorobenzo[d]oxazole with piperazine, followed by reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) to yield derivatives in ~60% overall yield . For sulfonamide functionalization, chlorosulfonic acid can be used to introduce sulfamoyl groups, followed by coupling with amines under biphasic (DCM/H₂O) conditions . Purification typically employs HPLC with C18 columns, validated for sulfonamide separation .

Q. How should researchers address solubility and stability challenges during experimental handling?

The compound is sparingly soluble in polar solvents (e.g., water), necessitating stock solutions in DMSO or DMF. Storage at -20°C under argon is recommended to prevent degradation, with aliquots stable for ≤1 month . For in vitro assays, reconstitute lyophilized forms in buffer systems (e.g., PBS with 0.1% Tween-80) to maintain bioactivity .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

High-resolution LC-MS (ESI+) confirms molecular weight, while ¹H/¹³C NMR resolves substitution patterns (e.g., distinguishing oxazole vs. thiazole derivatives) . Purity ≥95% is achievable via reverse-phase HPLC using gradients of acetonitrile/water (0.1% formic acid) . X-ray crystallography (e.g., Acta Crystallographica protocols) validates crystal packing and hydrogen-bonding motifs in sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in sulfonamide derivatives?

Key modifications include:

  • Oxazole vs. Thiazole Rings : Thiazole analogs (e.g., JSF-4298) exhibit enhanced Mycobacterium tuberculosis inhibition due to improved membrane permeability .
  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., -Cl at position 5) increase electrophilicity, correlating with antimicrobial potency .
  • Side Chain Diversity : Piperazine-linked pyrimidine moieties improve macrophage uptake in vitro . Computational docking (e.g., AutoDock Vina) predicts binding to bacterial dihydropteroate synthase, guiding rational design .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Mitigation steps:

  • Standardize Assays : Use reference standards (e.g., Furosemide EP/USP) for cross-study calibration .
  • Control Redox Interference : Add antioxidants (e.g., ascorbic acid) to prevent sulfonamide oxidation in cell-based assays .
  • Validate Targets : Confirm target engagement via thermal shift assays or CRISPR-Cas9 knockout models .

Q. How can computational modeling enhance the design of this compound analogs?

Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity sites, while molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments . QSAR models using descriptors like ClogP and polar surface area optimize pharmacokinetic properties .

Q. What methodologies validate the compound's mechanism of action in complex biological systems?

  • Metabolomic Profiling : LC-HRMS tracks sulfonamide metabolites in hepatic microsomes to identify active species .
  • Transcriptomics : RNA-seq reveals downstream gene regulation (e.g., ABC transporters) in resistant bacterial strains .
  • In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) quantify biodistribution in animal models .

Methodological Notes

  • Data Reproducibility : Include ≥3 biological replicates and report p-values adjusted for multiple comparisons .
  • Contradiction Analysis : Apply triangulation (e.g., orthogonal assays, independent labs) to verify findings .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorosulfonic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.